molecular formula C11H15NOS B5680553 acetamide,N-(2,5-dimethylphenyl)-2-(methylthio)-

acetamide,N-(2,5-dimethylphenyl)-2-(methylthio)-

Cat. No.: B5680553
M. Wt: 209.31 g/mol
InChI Key: GEUIVPDVDLVBGL-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Derivatives in Organic Synthesis and Advanced Materials Science

Acetamide derivatives are fundamental building blocks in organic synthesis and are integral to the development of a wide range of functional molecules. Their prevalence in medicinal chemistry is particularly noteworthy, with the acetamide linkage being a common feature in numerous pharmaceuticals. These derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chemical versatility of the acetamide group allows for its incorporation into complex molecular architectures, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

In the realm of advanced materials science, acetamide-based structures are explored for their potential in creating novel polymers and functional materials. The ability of the amide group to form strong hydrogen bonds can influence the macroscopic properties of materials, such as their thermal stability and mechanical strength.

Overview of Aryl and Alkylthio Moiety Integration in N-Substituted Acetamides

The integration of aryl and alkylthio moieties into the N-substituted acetamide framework gives rise to a diverse chemical space with a wide range of potential applications. The N-aryl group can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity and material properties. Modifications to the substitution pattern on the aryl ring provide a straightforward method for systematically altering these characteristics.

The alkylthio group, and more specifically the methylthio group in the context of this article, introduces a sulfur atom which can participate in various non-covalent interactions and may be a site for metabolic activity. The presence of the sulfur atom can also impact the conformational flexibility and lipophilicity of the molecule. The synthesis of N-aryl-2-(alkylthio)acetamides is often achieved through the reaction of a 2-halo-N-arylacetamide with an appropriate thiol, a versatile and generally high-yielding synthetic route.

Scope and Research Objectives for Acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)-

This article focuses exclusively on the chemical compound acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- . Despite its well-defined structure, specific research dedicated to this particular molecule is limited in publicly accessible scientific literature. Therefore, the primary objectives of this review are:

To present the known structural and basic chemical information for acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)-.

To infer its potential physicochemical properties and synthetic pathways based on the established chemistry of the broader class of N-aryl-2-(alkylthio)acetamides.

To discuss potential areas of research where this compound could be of interest, drawing parallels from studies on structurally related molecules.

Due to the scarcity of direct research findings, this article will largely rely on comparative analysis with analogous compounds to provide a comprehensive overview.

Properties and Synthesis of Acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)-

Detailed experimental data for acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- is not extensively reported. However, its properties can be predicted based on its chemical structure and by comparison with similar compounds.

Chemical and Physical Properties

The fundamental properties of acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- are presented in the table below. It is important to note that where experimental data is unavailable, values are predicted based on computational models or extrapolated from related compounds.

PropertyValueSource
CAS Number 773152-08-2Chemical Abstracts Service
Molecular Formula C₁₁H₁₅NOS-
Molecular Weight 209.31 g/mol -
Purity 95%BOC Sciences

Interactive Data Table: Predicted Physicochemical Properties

The following table provides predicted physicochemical properties for acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)-. These values are computationally generated and serve as an estimation.

PropertyPredicted Value
Boiling Point 378.9±35.0 °C
Density 1.126±0.06 g/cm³
pKa Not Available
LogP Not Available

Note: These properties are predicted and have not been experimentally verified.

Research Findings on N-Aryl-2-(alkylthio)acetamides

While specific research on acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- is scarce, the broader class of N-aryl-2-(alkylthio)acetamides has been the subject of various studies, particularly in the context of medicinal chemistry.

Research into analogous structures suggests that compounds of this class can exhibit a range of biological activities. For instance, various N-substituted-2-(substituted thio)acetamides have been synthesized and evaluated for their anticancer and antifungal activities. researchgate.netresearchgate.net The general synthetic approach to these compounds involves the nucleophilic substitution of a halogen in a 2-halo-N-arylacetamide with a sulfur nucleophile.

For example, a common synthetic route to N-aryl-2-(alkylthio)acetamides involves the reaction of a 2-chloro-N-arylacetamide with an alkylthiol in the presence of a base. This straightforward method allows for the generation of a diverse library of compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-4-5-9(2)10(6-8)12-11(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUIVPDVDLVBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Transformations of Acetamide, N 2,5 Dimethylphenyl 2 Methylthio

Precursor Synthesis and Intermediate Derivatization Strategies

The successful synthesis of the target compound is contingent on the efficient preparation of its two key precursors: an appropriately functionalized 2,5-dimethylaniline (B45416) and an electrophilic methylthioacetic acid derivative.

Synthesis of 2,5-Dimethylaniline Derivatives for N-Acylation

2,5-Dimethylaniline is a crucial aromatic amine that serves as the nitrogen-containing backbone of the final molecule. Industrially, substituted anilines are often produced through multi-step processes that begin with functionalization of a parent arene, followed by nitration and subsequent reduction of the nitro group to an amine. For 2,5-dimethylaniline, a common route starts with p-xylene, which undergoes nitration to form 2-nitro-p-xylene, followed by catalytic hydrogenation to yield the desired aniline (B41778).

For laboratory-scale synthesis and derivatization, various methods can be employed. N-alkylation of anilines can be achieved using reagents like dimethyl carbonate (DMC), which acts as an environmentally safer methylating agent compared to traditional ones. researchgate.net While the target molecule requires a free amine for acylation, understanding N-alkylation is relevant for synthesizing related structures or managing potential side reactions. researchgate.netalfa-chemistry.com Once 2,5-dimethylaniline is obtained, it is typically used directly in acylation reactions. For specific applications requiring higher reactivity, it can be derivatized, for example, by conversion to its corresponding isocyanate, though this is less common for simple amide bond formation.

Table 1: Selected Synthetic Approaches for Substituted Anilines

Method Starting Material Key Reagents Description
Nitration-Reduction p-Xylene HNO₃/H₂SO₄, then H₂/Catalyst (e.g., Pd/C) A standard industrial method involving nitration of the aromatic ring followed by reduction of the nitro group to an amine.
N-Alkylation Aniline Methanol, Sulfuric Acid A method for producing N-alkylated anilines, such as N,N-dimethylaniline, under pressure and heat. alfa-chemistry.comchemicalbook.com

| Green N-Alkylation | Aniline | Dimethyl Carbonate (DMC), Onium Salt Catalyst | An environmentally benign approach for N-methylation, achieving high yields of N,N-dimethylaniline. researchgate.net |

Preparation of Methylthioacetic Acid Precursors and Related Electrophiles

The second key component is methylthioacetic acid or a more reactive electrophilic derivative. The synthesis of methylthioacetic acid is straightforward, typically involving the S-alkylation of thioglycolic acid. This is achieved by reacting thioglycolic acid with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the thiol group.

To facilitate the subsequent amide bond formation, the carboxylic acid must be "activated." A common and highly effective strategy is to convert methylthioacetic acid into its corresponding acyl chloride, methylthioacetyl chloride. This is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a potent electrophile that reacts readily with the amine group of 2,5-dimethylaniline.

Amide Bond Formation Techniques for N-(2,5-dimethylphenyl)-2-(methylthio)acetamide Synthesis

The central transformation in the synthesis is the formation of the amide bond. This can be accomplished through several methods, ranging from direct coupling of the carboxylic acid and amine to reactions involving more activated intermediates.

Direct Coupling Methods and Condensation Reactions

Direct amidation involves reacting a carboxylic acid with an amine, a process that requires the removal of a water molecule. luxembourg-bio.com At ambient temperatures, this reaction is generally unfavorable, necessitating either harsh thermal conditions or, more commonly, the use of coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble analogues such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. luxembourg-bio.com To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com Boron-based catalysts have also been developed for direct amidation, offering an alternative to traditional coupling agents. researchgate.net

A more direct and often higher-yielding approach involves the reaction of the amine (2,5-dimethylaniline) with a pre-formed activated carboxylic acid derivative, such as methylthioacetyl chloride. This reaction is typically rapid and efficient, conducted in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated as a byproduct.

Table 2: Comparison of Common Amide Bond Formation Methods

Method Activating Agent Key Features & Byproducts Suitability
Acyl Chloride Thionyl Chloride, Oxalyl Chloride High reactivity, rapid reaction. Generates HCl byproduct. Efficient for robust amines and acids.
Carbodiimide Coupling DCC, EDC Milder conditions. Forms urea (B33335) byproducts (e.g., DCU), which may require purification to remove. luxembourg-bio.com Widely used in peptide synthesis and for sensitive substrates.
Phosphonium Salts BOP, PyBOP High efficiency, low racemization. Byproducts can be problematic to remove. Effective for sterically hindered couplings.

| Catalytic Amidation | Boric Acid, Borate Esters | Atom-efficient, "greener" approach. Often requires higher temperatures. researchgate.net | An emerging sustainable alternative to stoichiometric reagents. bohrium.com |

Catalytic Approaches to N-Acylation (e.g., Palladium-Catalyzed Reactions for Related Systems)

While direct N-acylation is the most common route to the target molecule, catalytic methods, particularly those involving palladium, are instrumental in synthesizing more complex analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for modifying the aniline precursor before the acylation step. researchgate.netmdpi.com

Introduction of the Methylthio Moiety: Thioetherification Strategies

An alternative synthetic strategy involves forming the C-S bond after the amide linkage has been established. This approach begins with the synthesis of an N-(2,5-dimethylphenyl)-2-haloacetamide intermediate, such as N-(2,5-dimethylphenyl)-2-chloroacetamide. This precursor is readily synthesized by acylating 2,5-dimethylaniline with chloroacetyl chloride.

The subsequent introduction of the methylthio group is a classic thioetherification reaction. This is achieved through a nucleophilic substitution where the halogen atom of the halo-acetamide is displaced by a methylthiolate anion. The methylthiolate is typically generated in situ by treating methanethiol (B179389) (CH₃SH) with a base or, more conveniently, by using a salt like sodium thiomethoxide (NaSCH₃).

Modern advancements in thioether synthesis include metal-catalyzed methods. researchgate.net For example, novel methylthiolation agents have been designed for use in palladium or copper-catalyzed reactions to form aryl thioethers, which could be adapted for specific applications in synthesizing complex analogues. researchgate.net

Nucleophilic Substitution Reactions for S-Alkylation

The introduction of the methylthio group onto the acetamide (B32628) backbone is a critical step in the synthesis of acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)-. This is typically achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis. In this context, S-alkylation involves the reaction of a sulfur-based nucleophile with an alkylating agent.

A common approach begins with the synthesis of the corresponding thiol precursor, N-(2,5-dimethylphenyl)-2-mercaptoacetamide. This intermediate can then be S-methylated using a suitable methylating agent. The thiol, or more commonly its conjugate base, the thiolate, acts as a potent nucleophile. libretexts.org Thiolates are excellent nucleophiles in SN2 reactions with alkyl halides. libretexts.org

The general mechanism for the S-alkylation of a thiol involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.

Table 1: Common Reagents and Conditions for S-Alkylation

NucleophileAlkylating AgentBaseSolventTypical Conditions
R-SHCH₃I, (CH₃)₂SO₄NaH, K₂CO₃, Et₃NTHF, DMF, AcetonitrileRoom temperature to gentle heating
R-S⁻Na⁺CH₃Br, CH₃OTs-Ethanol, MethanolRoom temperature

The choice of base and solvent is crucial for the efficiency of the reaction. A strong, non-nucleophilic base is often preferred to ensure complete deprotonation of the thiol without competing in the alkylation reaction. The solvent should be able to dissolve both the thiolate salt and the alkylating agent and should be inert under the reaction conditions.

Advanced Thiolation and Sulfenylation Methodologies

Beyond classical S-alkylation, advanced thiolation and sulfenylation methods offer alternative and potentially more efficient routes to introduce the methylthio group. These methods often involve the direct functionalization of C-H bonds, which is an atom-economical approach. researchgate.net

One such strategy is the direct C(sp³)-H thiolation of N-arylated arylacetamides. This can be achieved using various sulfur sources like thiols, sulfenylchlorides, or disulfides. researchgate.net For instance, the reaction of N-(2,5-dimethylphenyl)acetamide with a methylthiolating agent in the presence of a suitable catalyst or mediator could directly yield the desired product.

Recent advancements have also focused on metal-free C-H sulfenylation reactions. researchgate.net These methods often utilize reagents like thiols, disulfides, or sulfinic acids. researchgate.net The mechanism can vary, sometimes involving radical intermediates or the in-situ generation of a more reactive sulfenylating species.

Stereochemical Control and Regioselectivity in Acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)- Synthesis

When the α-carbon of the acetamide is a stereocenter, controlling the stereochemistry during the synthesis becomes a significant challenge. The α-C stereochemistry of thioamides can be susceptible to epimerization, particularly under basic conditions used in many synthetic steps. nih.gov

Strategies to control stereochemistry include the use of chiral auxiliaries, asymmetric catalysts, or stereospecific reactions. For instance, the enantioselective addition of α-thioacetamides to electrophiles can be catalyzed by chiral Brønsted bases to construct stereogenic centers with high stereoselectivity. nih.gov While this example creates a new stereocenter, the principles can be applied to preserve an existing one. Protecting the thioamide as a thioimidate has been shown to confer resistance to epimerization at the α-carbon during synthesis. bohrium.com

Regioselectivity is another critical aspect, particularly when multiple reactive sites are present in the molecule. In the synthesis of acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)-, the key is to ensure that the methylthio group is introduced specifically at the α-position of the acetamide moiety. This is generally achieved by starting with a precursor that already contains the N-(2,5-dimethylphenyl)acetamide framework and a leaving group at the α-position, directing the nucleophilic attack of the methylthiolate to the desired location. Direct C-H functionalization methods must also be highly regioselective to be synthetically useful. For example, rhodium-catalyzed thiolation of N-tosyl acrylamides demonstrates high regioselectivity for the β-position, highlighting the importance of directing groups in controlling the site of functionalization. nih.gov

Optimization of Reaction Conditions and Process Intensification Studies

Optimizing reaction conditions is paramount for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. For the S-alkylation step, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. The concentration of reagents can also significantly impact the reaction rate and selectivity. nih.gov Response surface methodology (RSM) is a powerful statistical tool that can be employed to systematically optimize these parameters. ripi.ir

Table 2: Parameters for Optimization of S-Alkylation

ParameterEffect on ReactionOptimization Goal
Base Deprotonation of thiolComplete deprotonation without side reactions
Solvent Solubilizes reactants, influences reactivityMaximize reaction rate and selectivity
Temperature Affects reaction rate and side reactionsAchieve a reasonable rate with minimal byproducts
Concentration Influences reaction kineticsMaximize throughput without compromising yield

Process intensification is a modern approach in chemical synthesis that aims to make processes more efficient, safer, and more sustainable. pharmafeatures.compharmasalmanac.com This can be achieved through various means, including the use of continuous flow reactors, microreactors, and intensified separation techniques. blazingprojects.comdntb.gov.ua Flow chemistry, for example, offers excellent control over reaction parameters like temperature and mixing, which can lead to higher yields and purities. pharmasalmanac.com The reduced reaction volumes in flow systems also enhance safety, particularly for highly exothermic reactions. cetjournal.it

One-Pot and Multicomponent Reactions for Analogous Structures

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. chemistryforsustainability.org These approaches are in line with the principles of green chemistry by reducing waste and saving time and resources.

For the synthesis of structures analogous to acetamide, N-(2,5-dimethylphenyl)-2-(methylthio)-, multicomponent reactions involving an amine, a thiol, and a carbonyl-containing component could be envisioned. For example, a three-component reaction of an aldehyde, an amine, and elemental sulfur is a well-established method for the synthesis of thioamides. organic-chemistry.org

A bio-inspired one-pot furan-thiol-amine multicomponent reaction has been developed to generate stable pyrrole (B145914) heterocycles, demonstrating the power of MCRs in creating diverse molecular scaffolds from simple building blocks. nih.gov While not directly yielding the target molecule, these methodologies provide a conceptual framework for designing efficient, one-pot syntheses for a variety of N-aryl-2-(alkylthio)acetamides and related compounds. The exploration of such reactions could lead to novel and more sustainable routes for the production of these valuable chemical entities. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N 2,5 Dimethylphenyl 2 Methylthio Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-(2,5-dimethylphenyl)-2-(methylthio)acetamide, both proton (¹H) and carbon (¹³C) NMR studies provide critical data for structural confirmation.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants for Aryl and Alkyl Protons

The ¹H NMR spectrum of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide displays distinct signals corresponding to the different types of protons in its structure. The analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton.

Aryl Protons: The protons on the 2,5-dimethylphenyl ring appear in the aromatic region of the spectrum. Due to their distinct chemical environments, they give rise to separate signals. The proton at position 6, being adjacent to the nitrogen-bearing carbon, typically shows a downfield shift compared to the protons at positions 3 and 4.

Alkyl Protons: The spectrum shows three sharp singlets for the methyl groups. The two methyl groups attached to the aromatic ring (at positions 2 and 5) are chemically non-equivalent and thus appear at slightly different chemical shifts. The methyl group of the methylthio (-S-CH₃) moiety also presents as a singlet, typically in the range of 2.1-2.5 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom and the carbonyl group appear as a singlet, as there are no adjacent protons to cause splitting.

Interactive Data Table: Predicted ¹H NMR Data Below is a table of predicted chemical shifts and multiplicities for the protons of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (Position 3)~7.0-7.2Doublet
Aromatic H (Position 4)~6.9-7.1Doublet
Aromatic H (Position 6)~7.3-7.5Singlet
Ar-CH₃ (Position 2)~2.3Singlet
Ar-CH₃ (Position 5)~2.2Singlet
-S-CH₃~2.1Singlet
-S-CH₂-CO-~3.5Singlet
N-H~8.0-9.0 (broad)Singlet

Carbon (¹³C) NMR: Quaternary Carbon Analysis and Correlation Spectroscopy (e.g., DEPT, HMBC, HSQC)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Quaternary Carbon Analysis: Several quaternary carbons are present in the structure. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically around 170 ppm. researchgate.net The aromatic carbons attached to the nitrogen (C1), the two methyl groups (C2, C5), and the carbon atom of the methylthio group are also identifiable. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, and to confirm the assignment of quaternary carbons which are absent in DEPT-135 spectra.

Correlation Spectroscopy: Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structure.

HSQC correlates directly bonded proton and carbon atoms. For instance, it would show correlations between the aromatic protons and their respective carbons, and between the methyl protons and their carbons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the N-H proton and the carbonyl carbon, as well as the aromatic carbon at position 1. It would also show correlations between the methylene protons and the carbonyl carbon and the methylthio carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts This table outlines the predicted chemical shifts for the carbon atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~170
Aromatic C1 (C-N)~135
Aromatic C2 (C-CH₃)~136
Aromatic C3~128
Aromatic C4~125
Aromatic C5 (C-CH₃)~130
Aromatic C6~129
Ar-CH₃ (Position 2)~17
Ar-CH₃ (Position 5)~21
-S-CH₃~15
-S-CH₂-CO-~38

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy probes the molecular vibrations and provides characteristic signatures for the functional groups present.

Characteristic Amide I and Amide II Band Analysis

The IR spectrum of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide is dominated by characteristic amide bands. nih.gov

Amide I Band: This band, appearing in the region of 1630-1680 cm⁻¹, is one of the most intense absorptions in the spectrum. nih.gov It primarily corresponds to the C=O stretching vibration. Its precise position is sensitive to hydrogen bonding.

Amide II Band: Found between 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov The intensity and position of this band are also influenced by hydrogen bonding.

C-S and Aromatic Ring Vibrational Modes

C-S Stretching: The carbon-sulfur stretching vibration typically gives rise to a weak to medium intensity band in the IR spectrum, usually found in the 600-800 cm⁻¹ region.

Aromatic Ring Vibrations: The substituted benzene (B151609) ring exhibits several characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range and are indicative of the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides the exact mass of the parent ion, allowing for the determination of its elemental composition with high confidence. nih.govnews-medical.net For N-(2,5-dimethylphenyl)-2-(methylthio)acetamide (C₁₁H₁₅NOS), the theoretical exact mass can be calculated.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the sulfur atom can lead to the formation of a resonance-stabilized cation.

McLafferty Rearrangement: While less common for this specific structure, amides can sometimes undergo this rearrangement if a gamma-hydrogen is available.

Amide Bond Cleavage: The C-N bond of the amide can cleave, leading to fragments corresponding to the acylium ion and the dimethylaniline radical cation. A primary fragmentation would likely involve the cleavage of the C(O)-N bond, leading to the formation of the [CH₃SCH₂CO]⁺ ion and the 2,5-dimethylaniline (B45416) radical. Another significant fragmentation pathway would be the loss of the methylthio group.

A plausible primary fragmentation involves the cleavage between the carbonyl carbon and the nitrogen, leading to the formation of the 2,5-dimethylphenylaminium radical cation at m/z 121 and the methylthioacetyl fragment.

X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Following a comprehensive search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific single-crystal X-ray diffraction data for the compound acetamide (B32628), N-(2,5-dimethylphenyl)-2-(methylthio)- was found. The structural details required to elaborate on its crystal packing, intermolecular interactions, and conformational analysis are therefore not available in the public domain.

In the absence of experimental crystallographic data, a detailed analysis of the solid-state molecular and supramolecular architecture of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide cannot be provided. The subsequent sections, which would typically discuss these features, remain unsubstantiated.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

A definitive analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and C-H...π interactions, is contingent upon the determination of the crystal structure through X-ray diffraction. Without this data, any description of the arrangement of molecules in the crystal lattice and the non-covalent forces governing this arrangement would be speculative.

Conformation and Torsion Angle Analysis in the Crystalline State

Similarly, a quantitative analysis of the molecular conformation and specific torsion angles of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide in the crystalline state is not possible. Such an analysis requires precise atomic coordinates derived from X-ray crystallography. This information is crucial for understanding the three-dimensional shape of the molecule in its solid form and for making comparisons with theoretical conformational studies.

Computational Chemistry and Theoretical Investigations of N 2,5 Dimethylphenyl 2 Methylthio Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-(2,5-dimethylphenyl)-2-(methylthio)acetamide, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to determine its fundamental electronic properties and optimized geometry.

Molecular Geometry and Conformational Landscape Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. This process provides key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For N-(2,5-dimethylphenyl)-2-(methylthio)acetamide, this would reveal the precise three-dimensional shape of the molecule, including the spatial relationship between the dimethylphenyl ring and the methylthio-acetamide side chain.

Vibrational Frequency Calculations and Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. This theoretical spectrum is derived from the second derivatives of the energy with respect to atomic displacements. The calculations yield a set of vibrational modes, each with a specific frequency and intensity, corresponding to bond stretching, bending, and torsional motions.

In a typical study, these calculated frequencies would be compared with experimentally obtained FT-IR and FT-Raman spectra. A strong correlation between the theoretical and experimental data validates the accuracy of the computational model and the optimized geometry. Such an analysis allows for the precise assignment of spectral bands to specific molecular vibrations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The spatial distribution of the electron density in these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For N-(2,5-dimethylphenyl)-2-(methylthio)acetamide, FMO analysis would map these electron densities across the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its charge distribution. The map is color-coded to identify different regions of potential:

Red/Yellow: Regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For N-(2,5-dimethylphenyl)-2-(methylthio)acetamide, an MEP map would highlight the electron-rich areas around the carbonyl oxygen and potentially the sulfur atom, and electron-poor regions, likely near the amide hydrogen, which could be involved in hydrogen bonding.

Global Reactivity Descriptors and Chemical Hardness/Softness Evaluation

Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated using the principles of conceptual DFT and include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system, where μ = -χ.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η).

These parameters would provide a comprehensive profile of the chemical reactivity of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide.

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Methods

Theoretical calculations are also employed to predict the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. The key NLO parameters that would be calculated for N-(2,5-dimethylphenyl)-2-(methylthio)acetamide include:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): A measure of the second-order NLO response. Molecules with a large β value are promising candidates for NLO materials.

These calculations help in understanding how the molecule interacts with intense light and in screening potential candidates for NLO applications. The presence of donor and acceptor groups within a molecule can enhance these properties.

Lack of Publicly Available Data for N-(2,5-dimethylphenyl)-2-(methylthio)acetamide Prevents In-Depth Computational Analysis

A thorough search of scientific literature and computational chemistry databases has revealed a significant lack of publicly available research focused specifically on the compound acetamide (B32628), N-(2,5-dimethylphenyl)-2-(methylthio)-. Consequently, detailed computational and theoretical investigations, including Natural Bond Orbital (NBO) analysis for intramolecular interactions and charge transfer, could not be performed as requested.

The generation of scientifically accurate content, complete with detailed research findings and data tables for the specified subsections, is contingent upon the existence of prior computational studies. Without access to foundational research data from quantum chemical calculations on N-(2,5-dimethylphenyl)-2-(methylthio)acetamide, it is not possible to provide an authoritative and evidence-based analysis of its electronic structure and intramolecular dynamics as outlined.

Therefore, the section on "," specifically subsection 4.6 concerning Natural Bond Orbital (NBO) Analysis, cannot be developed at this time. Further research and computational studies on this specific compound are required before a comprehensive article can be written.

Chemical Reactivity and Advanced Transformations of N 2,5 Dimethylphenyl 2 Methylthio Acetamide Derivatives

Reactions of the Thioether Moiety

The thioether group (–S–CH₃) is a versatile functional group known for its nucleophilicity and susceptibility to oxidation, making it a key site for molecular modification.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation is significant as it alters the polarity, geometry, and electronic properties of the molecule. The oxidation is typically achieved using various oxidizing agents, where the extent of oxidation can be controlled by the stoichiometry of the reagent and the reaction conditions. organic-chemistry.orgresearchgate.net

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Careful control of the amount of oxidant (typically one equivalent) allows for the isolation of the sulfoxide as the major product. mdpi.com The use of stronger oxidizing conditions or an excess of the oxidizing agent leads to the formation of the sulfone. researchgate.netorganic-chemistry.org

ReagentProductTypical Conditions
Hydrogen Peroxide (H₂O₂) (1 equiv.)N-(2,5-dimethylphenyl)-2-(methylsulfinyl)acetamide (Sulfoxide)Acetic acid, room temperature
Hydrogen Peroxide (H₂O₂) (>2 equiv.)N-(2,5-dimethylphenyl)-2-(methylsulfonyl)acetamide (Sulfone)Tantalum or Niobium carbide catalyst
m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)N-(2,5-dimethylphenyl)-2-(methylsulfinyl)acetamide (Sulfoxide)Dichloromethane (CH₂Cl₂), 0°C to room temperature
m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.)N-(2,5-dimethylphenyl)-2-(methylsulfonyl)acetamide (Sulfone)Dichloromethane (CH₂Cl₂), room temperature

Nucleophilic Substitution Reactions at the Thioether Linkage

The carbon-sulfur bond in the thioether moiety can be susceptible to cleavage by nucleophiles. The methylene (B1212753) carbon adjacent to the sulfur atom is the primary site for nucleophilic attack. Strong nucleophiles can displace the methylthiolate (CH₃S⁻) group. The feasibility of this substitution depends on the nature of the nucleophile and the reaction conditions. Thiolates themselves are excellent nucleophiles and can participate in such substitution reactions. chemistrysteps.com This reactivity allows for the introduction of various other functional groups at this position, replacing the methylthio group.

Desulfurization Reactions for Further Functionalization

A key transformation of thioethers is desulfurization, which involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. organicreactions.org This reaction provides a method for removing the sulfur functionality after it has served its synthetic purpose. Raney Nickel is a widely used reagent for this transformation. masterorganicchemistry.com In the case of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide, treatment with Raney Nickel would reductively cleave the C-S bond, yielding N-(2,5-dimethylphenyl)acetamide. ias.ac.inorganic-chemistry.orgresearchgate.net This process is valuable for creating a direct linkage between the acetamide (B32628) nitrogen and a methyl group, effectively removing the thioether bridge. nih.gov

ReagentProductTypical Conditions
Raney Nickel (Ni-Al alloy)N-(2,5-dimethylphenyl)acetamideEthanol, reflux

Reactivity of the Acetamide Functionality

The acetamide group (–NH–C(O)–CH₂–) possesses its own characteristic reactivity, primarily centered on the amide bond and the N-H proton.

Hydrolysis and Amide Cleavage Reactions

The amide bond in N-(2,5-dimethylphenyl)-2-(methylthio)acetamide can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. youtube.com This reaction breaks the amide linkage to yield the constituent carboxylic acid and amine.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide is hydrolyzed to produce 2-(methylthio)acetic acid and the corresponding ammonium (B1175870) salt of 2,5-dimethylaniline (B45416). youtube.comcdnsciencepub.com

Base-catalyzed hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) in an aqueous solution leads to the formation of the carboxylate salt of 2-(methylthio)acetic acid and 2,5-dimethylaniline. youtube.com

The stability of the amide bond makes these reactions generally slow, often requiring prolonged heating. nih.govacs.org

N-Substitution and Derivatization at the Amide Nitrogen

The nitrogen atom of the secondary amide is a potential site for substitution. Although amides are generally weak nucleophiles, the N-H proton can be removed by a strong base (e.g., sodium hydride, NaH) to form an amidate anion. mdpi.com This anion is a more potent nucleophile and can react with various electrophiles, such as alkyl halides, to yield N-substituted derivatives. mdpi.comresearchgate.net This allows for the introduction of a wide range of substituents onto the amide nitrogen, providing a pathway to a diverse library of N,N-disubstituted amides. Phase-transfer catalysis conditions have also been employed for the N-alkylation of amides. mdpi.com

Aromatic Ring Functionalization on the 2,5-Dimethylphenyl Moiety

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the 2,5-dimethylphenyl ring is directed by the cumulative influence of the acetamido group (-NHCOCH3) and the two methyl (-CH3) groups. Both the acetamido and methyl groups are classified as ortho, para-directing and activating groups in EAS reactions. researchgate.net

In the case of N-(2,5-dimethylphenyl)acetamide, the available positions for electrophilic attack are C3, C4, and C6. The directing effects of the substituents are as follows:

The acetamido group at C1 directs to C2 (blocked), C4, and C6.

The methyl group at C2 directs to C1 (blocked), C3, and C6.

The methyl group at C5 directs to C2 (blocked), C4, and C6.

Considering these directing effects, electrophilic substitution is predicted to occur preferentially at the C4 and C6 positions. Steric hindrance from the adjacent methyl group at C2 may slightly disfavor substitution at C3. appchemical.com

A notable example is the nitration of N-(2,5-dimethylphenyl)acetamide. Experimental evidence indicates that this reaction predominantly yields the 4-nitro isomer. This outcome is attributed to the synergistic electronic directing effects of the methyl and acetamide groups, which strongly activate the C4 position, combined with potential steric hindrance at the C6 position, which is ortho to a methyl group and the acetamido group. mdpi.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N-(2,5-dimethylphenyl)acetamide

PositionDirecting Groups Favoring SubstitutionSteric HindrancePredicted Outcome
C3-CH₃ at C2ModerateMinor product
C4-NHCOCH₃ at C1, -CH₃ at C5LowMajor product
C6-NHCOCH₃ at C1, -CH₃ at C2, -CH₃ at C5HighMinor product

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck for analogous aryl systems)

The functionalized 2,5-dimethylphenyl moiety can be further elaborated through various metal-catalyzed cross-coupling reactions. These reactions typically require the prior introduction of a halide or triflate group onto the aromatic ring, which can be achieved through electrophilic halogenation.

Suzuki Coupling: The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a powerful tool for aryl-aryl bond formation. For instance, N-(2,5-dibromophenyl)acetamide, a closely related analogue, has been successfully employed in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to generate tri-aryl acetamide derivatives in moderate to good yields. mdpi.com This demonstrates the compatibility of the acetamido group with the reaction conditions. It is therefore highly probable that halo-substituted derivatives of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide could similarly undergo Suzuki coupling to introduce new aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides or triflates with a wide range of amines. mdpi.com Given the prevalence of this reaction in modern organic synthesis, it is a viable strategy for introducing amino functionalities onto the 2,5-dimethylphenyl ring of appropriately substituted derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov This reaction would be a suitable method for introducing alkynyl moieties onto a halogenated N-(2,5-dimethylphenyl)acetamide scaffold.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on Halo-N-(2,5-dimethylphenyl)acetamide Derivatives

ReactionCoupling PartnerResulting BondCatalyst System (Typical)
Suzuki-MiyauraArylboronic acidC-C (Aryl-Aryl)Pd(PPh₃)₄, base
HeckAlkeneC-C (Aryl-Alkenyl)Pd(OAc)₂, phosphine (B1218219) ligand, base
Buchwald-HartwigAmineC-N (Aryl-Amino)Pd catalyst, phosphine ligand, base
SonogashiraTerminal alkyneC-C (Aryl-Alkynyl)Pd catalyst, Cu(I) cocatalyst, base

Role as a Synthetic Intermediate in Complex Organic Synthesis (excluding therapeutic drug synthesis endpoints for the target compound)

Derivatives of N-(2,5-dimethylphenyl)-2-(methylthio)acetamide serve as versatile building blocks in the construction of more complex molecular architectures, extending beyond the realm of therapeutic drug development. The inherent functionalities of this scaffold, namely the reactive aromatic ring and the modifiable acetamide side chain, allow for its incorporation into a variety of organic structures.

For example, the synthesis of triphenyl acetamide analogs for potential use in nonlinear optical materials has been reported starting from N-(2,5-dibromophenyl)acetamide. mdpi.com Through sequential Suzuki coupling reactions, the bromo-substituents are replaced with other aryl groups, demonstrating the utility of the N-aryl acetamide core as a scaffold for building complex, multi-aryl systems. mdpi.com The 2,5-dimethylphenyl variant, following halogenation, could be similarly employed in the synthesis of novel materials with tailored electronic and optical properties.

Furthermore, the acetamide functional group itself can participate in various chemical transformations. For instance, N-arylacetamides are precursors to a range of heterocyclic compounds. The synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide from the corresponding 2-chloroacetamide (B119443) derivative has been demonstrated. nih.gov Azido compounds are valuable intermediates, participating in reactions such as 1,3-dipolar cycloadditions to form triazoles, a class of heterocycles with diverse applications in materials science and coordination chemistry. nih.gov

The commercial availability of derivatives such as N-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide further underscores its role as a ready-to-use building block for synthetic chemists. bldpharm.com

Mechanistic Studies of Reactions Involving N-(2,5-dimethylphenyl)-2-(methylthio)acetamide Derivatives

Detailed mechanistic studies specifically on reactions involving N-(2,5-dimethylphenyl)-2-(methylthio)acetamide are not extensively documented in the literature. However, the mechanisms of the fundamental reactions it undergoes, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling, are well-established for analogous systems.

The mechanism of electrophilic aromatic substitution on the 2,5-dimethylphenyl ring proceeds through the classical arenium ion intermediate. The attacking electrophile is drawn to the electron-rich positions of the aromatic ring (C4 and C6), leading to the formation of a resonance-stabilized carbocation (the sigma complex). The stability of this intermediate is enhanced by the electron-donating effects of the acetamido and methyl groups. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product. The regioselectivity is determined by the relative stability of the possible arenium ion intermediates.

In metal-catalyzed cross-coupling reactions, the general catalytic cycle for a palladium-catalyzed process (e.g., Suzuki coupling) involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-substituted N-(2,5-dimethylphenyl)acetamide.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle.

Future Research Directions and Emerging Methodologies for N Aryl 2 Alkylthio Acetamides

Development of Greener Synthetic Routes and Sustainable Catalysis

The chemical industry's shift towards environmental stewardship has catalyzed research into greener synthetic methods for producing valuable compounds like N-aryl-2-(alkylthio)acetamides. Future efforts will focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks and catalysts.

Key research thrusts in this area include:

Benign Solvent Systems: Moving away from traditional volatile organic compounds, research is exploring the use of sustainable solvents. Glycerol, for instance, has been successfully employed as a benign, catalyst-free medium for synthesizing 2-arylbenzothiazoles at ambient temperatures, a principle that could be adapted for acetamide (B32628) synthesis.

Alternative Energy Sources: The use of microwave irradiation and sonication are promising avenues for accelerating reaction rates and improving yields under milder conditions, thereby reducing energy input. researchgate.net

Sustainable Catalysis: There is a growing interest in replacing hazardous reagents and heavy metal catalysts with more environmentally friendly alternatives. This includes the use of biocatalysts and earth-abundant metal catalysts, such as iron, which has been used to mediate the synthesis of N-aryl amides in water. rsc.org A ligand-free, copper-catalyzed method for synthesizing N-aryl amides from arylboronic acids and nitriles also represents a more economical and air-tolerant process. organic-chemistry.org

Atom Economy: Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates portions of all reactants, are being explored to maximize atom economy. An efficient synthesis of N-aryl-2-(indol-3-yl)acetamides has been demonstrated via MCRs, showcasing a potential route for structurally similar thio-acetamides. researchgate.net

Table 1: Comparison of Green Synthesis Strategies
StrategyPrinciplePotential Advantage for N-Aryl-2-(alkylthio)acetamides
Sustainable Solvents Replace volatile organic compounds (VOCs) with water, glycerol, or ionic liquids.Reduced environmental impact and improved safety.
Energy Efficiency Utilize microwave or ultrasound energy to accelerate reactions.Lower energy consumption and faster reaction times.
Greener Catalysts Employ biocatalysts or earth-abundant metals (e.g., Fe, Cu) instead of precious metals.Lower cost, reduced toxicity, and improved sustainability. rsc.orgorganic-chemistry.org
Atom Economy Design syntheses, such as multi-component reactions, where most atoms from the reactants are incorporated into the final product.Minimized waste generation and increased process efficiency. researchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires precise, real-time monitoring of species concentrations. Future research will increasingly rely on advanced spectroscopic probes for in situ analysis of N-aryl-2-(alkylthio)acetamide synthesis, providing critical kinetic and mechanistic data without the need for offline sampling.

Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflection (ATR)-FTIR probes are powerful tools for tracking the progress of reactions in solution. By monitoring the characteristic vibrational frequencies of reactants and products, such as the disappearance of an amine N-H stretch and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands, researchers can optimize reaction parameters in real time. nih.govmdpi.com This technique has been successfully used to study the formation of arene diazonium salts and their subsequent reactions. nih.gov

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy offers a non-invasive method for monitoring the formation of amide bonds, particularly in processes like peptide synthesis. researchgate.net The combination bands in the 5000-4500 cm⁻¹ region are sensitive to the number of amide bonds, a principle that can be directly applied to monitor the acylation of an N-aryl amine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time process monitoring, high-resolution NMR can provide detailed kinetic data on amide bond formation. nih.gov This method allows for quantitative analysis of reactant consumption and product formation, offering deep mechanistic insights.

Mass Spectrometry (MS): The development of ambient ionization techniques, such as low-temperature plasma (LTP) probes, allows for the direct, real-time analysis of reaction mixtures by mass spectrometry without sample preparation. researchgate.net This can provide immediate information on the formation of the desired product and any intermediates or byproducts.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid, data-driven approaches to route design and property prediction. These tools can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways for molecules like N-(2,5-dimethylphenyl)-2-(methylthio)acetamide.

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) platforms can design multi-step synthetic routes in minutes. These tools use deep learning models to predict viable chemical transformations, helping chemists to identify the most efficient pathways from commercially available starting materials.

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly optimize reaction conditions (e.g., temperature, concentration, catalyst loading), accelerating the discovery of high-yielding synthetic protocols.

Property Prediction: Machine learning models can be trained to predict the physicochemical, electronic, and biological properties of novel N-aryl-2-(alkylthio)acetamide analogs before they are synthesized. This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a given application, saving significant time and resources.

Exploration of N-Aryl-2-(alkylthio)acetamides in Novel Material Science Applications (e.g., optoelectronics)

The unique structural features of N-aryl-2-(alkylthio)acetamides—namely the presence of aromatic rings, an amide linkage, and a thioether group—make them intriguing candidates for advanced materials. The sulfur atom, in particular, can impart useful electronic and optical properties.

High Refractive Index Polymers: Sulfur-containing polymers, such as poly(arylene thioether)s, are known to exhibit high refractive indices and good thermal stability. acs.org By designing N-aryl-2-(alkylthio)acetamide derivatives that can be polymerized, it may be possible to create novel polymers with tailored optical properties for applications in lenses, coatings, and other optoelectronic devices. acs.org

Organic Electronics: The combination of aromatic and sulfur-containing moieties suggests potential applications in organic electronics. mdpi.com These compounds could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors in thin-film transistors. nih.gov

Polymer Electrolytes: Poly(ether-thioethers) have been investigated for use as solid polymer electrolytes for lithium batteries. acs.org The thioether group can coordinate with lithium ions, facilitating ion transport. N-aryl-2-(alkylthio)acetamide-based polymers could offer a new class of materials for energy storage applications.

Table 2: Potential Material Science Applications
Application AreaRelevant Structural FeaturePotential Function
Optoelectronics Aryl rings, Thioether (sulfur)High refractive index monomer, Organic semiconductor acs.org
Energy Storage Thioether, AmideComponent of solid polymer electrolytes for batteries acs.org
Advanced Polymers Polymerizable functional groupsBuilding block for specialty polymers with unique thermal or optical properties

Design and Synthesis of Complex Architectures Incorporating the N-(2,5-dimethylphenyl)-2-(methylthio)acetamide Scaffold

The N-aryl-2-(alkylthio)acetamide core can serve as a versatile building block for the construction of more complex and functional molecular architectures. Future research will likely focus on incorporating this scaffold into larger, well-defined structures to impart specific properties.

Macrocycles: Techniques such as N-arylation have been successfully employed for the macrocyclization of unprotected peptides. nih.gov A similar strategy could be used to create novel macrocycles containing the N-(2,5-dimethylphenyl)-2-(methylthio)acetamide unit, which could have applications in host-guest chemistry or as enzyme inhibitors.

Metal-Organic Frameworks (MOFs) and Coordination Complexes: The amide oxygen and thioether sulfur atoms can act as potential coordination sites for metal ions. Aryl acetamide derivatives have been used to synthesize zinc(II) complexes with interesting biological profiles. rsc.org This suggests that N-aryl-2-(alkylthio)acetamides could be used as ligands to create new coordination complexes or as linkers in MOFs with catalytic or sensing capabilities.

Dendrimers and Polymers: By introducing appropriate reactive handles, the acetamide scaffold can be incorporated into the repeating units of polymers or serve as the core or branching point for dendrimers, leading to materials with unique solution properties and functionalities.

High-Throughput Experimentation and Automated Synthesis Platforms for Analog Libraries

To fully explore the potential of the N-aryl-2-(alkylthio)acetamide scaffold, it is necessary to synthesize and screen large libraries of analogs. High-throughput experimentation (HTE) and automated synthesis platforms are essential tools for achieving this efficiently.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, enhanced safety, and ease of automation, making it ideal for library synthesis. beilstein-journals.orgacs.org Automated flow systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. fu-berlin.de

Automated Library Synthesis: Platforms integrating robotic liquid handlers with flow reactors can rapidly synthesize hundreds of different N-aryl-2-(alkylthio)acetamide analogs in a combinatorial fashion. rsc.org For example, an array of different aryl amines can be reacted with an array of 2-(alkylthio)acetyl chlorides to quickly generate a diverse library of compounds for screening in drug discovery or materials science applications. rsc.org This approach drastically accelerates the design-make-test-analyze cycle, enabling the rapid identification of compounds with desired properties. researchgate.net

Q & A

Q. How can structural modifications enhance its selectivity for therapeutic targets?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute methylthio with isosteres like -SO₂Me to improve metabolic stability .
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to the dimethylphenyl ring to modulate electron density and binding affinity .
  • Proteomics Profiling : Use kinome-wide screening to identify off-target effects and refine substituents .

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